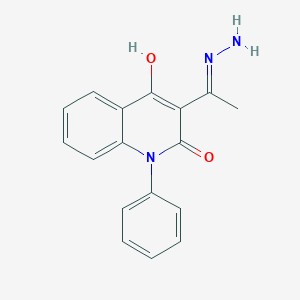
3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one typically involves the condensation of appropriate hydrazides with aldehydes or ketones. One common method includes the reaction of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is efficient and environmentally friendly, providing good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives with potential pharmaceutical applications.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
3-Phenylquinazoline-2,4(1H,3H)-dithione: Known for its antibacterial and anticancer activities.
Quinazolin-4(3H)-ones: These compounds share similar pharmacological properties and are used as analgesic, anti-inflammatory, and diuretic agents.
Uniqueness: 3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one stands out due to its unique hydrazonoyl group, which enhances its biological activity and provides a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C17H15N3O2 |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
3-ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C17H15N3O2/c1-11(19-18)15-16(21)13-9-5-6-10-14(13)20(17(15)22)12-7-3-2-4-8-12/h2-10,21H,18H2,1H3/b19-11+ |
Clé InChI |
RLEPFGULDLKNDM-YBFXNURJSA-N |
SMILES isomérique |
C/C(=N\N)/C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
SMILES canonique |
CC(=NN)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


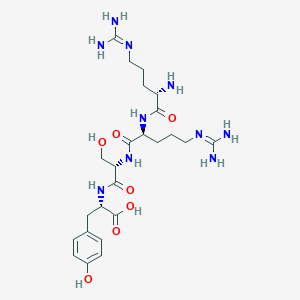
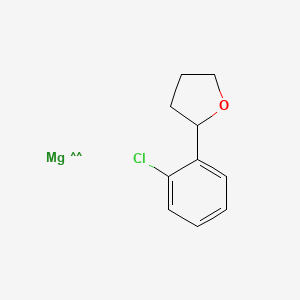

![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
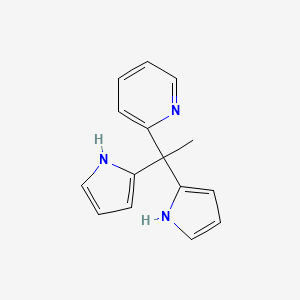
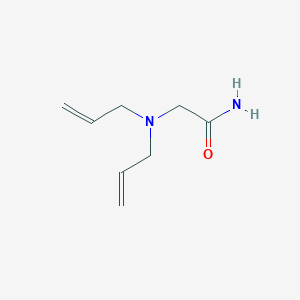



![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
![4-Hexyldibenzo[b,d]thiophene](/img/structure/B12534012.png)

